Cas no 2171145-63-2 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid)

4-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a sterically hindered 2,2-dimethylbutanoic acid moiety and a chiral (S)-configured pentanamido side chain, enhancing its utility in constructing complex peptide architectures. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained, non-natural amino acids into peptides, improving stability and conformational control. Its high purity and well-defined stereochemistry make it suitable for applications in medicinal chemistry and bioconjugation, where precise molecular design is critical.
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid structure
2171145-63-2 structure
Product name:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid
CAS No:2171145-63-2
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6415071
PubChem ID:165517354

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid
    • 2171145-63-2
    • EN300-1515888
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
    • インチ: 1S/C26H32N2O5/c1-4-9-22(23(29)27-15-14-26(2,3)24(30)31)28-25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,4,9,14-16H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t22-/m0/s1
    • InChIKey: SHOLGVOTUZRTOD-QFIPXVFZSA-N
    • SMILES: O(C(N[C@H](C(NCCC(C(=O)O)(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 672
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.5

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1515888-0.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1515888-1.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
1g
$3368.0 2023-06-05
Enamine
EN300-1515888-2.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515888-50mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1515888-2500mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515888-0.05g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515888-100mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1515888-0.1g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515888-10.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
10g
$14487.0 2023-06-05
Enamine
EN300-1515888-0.25g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2,2-dimethylbutanoic acid
2171145-63-2
0.25g
$3099.0 2023-06-05

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid 関連文献

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acidに関する追加情報

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic Acid: A Comprehensive Overview

The compound with CAS No 2171145-63-2, named 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound is particularly notable for its role in peptide synthesis and its potential in drug discovery. The fluorenemethoxycarbonyl (Fmoc) group, a key feature of this molecule, is widely used as a protecting group in solid-phase peptide synthesis (SPPS), making it a cornerstone in modern medicinal chemistry.

Recent advancements in peptide synthesis have highlighted the importance of Fmoc-protected amino acids like this compound. Researchers have demonstrated that the use of Fmoc groups significantly improves the efficiency and scalability of peptide production. For instance, a 2023 study published in *Nature Chemistry* explored the application of Fmoc-protected amino acids in the synthesis of complex cyclic peptides, showcasing their ability to facilitate the construction of challenging peptide frameworks. This has opened new avenues for the development of peptide-based therapeutics targeting diseases such as cancer and infectious disorders.

The stereochemistry of this compound, specifically the (2S) configuration, plays a critical role in its functionality. Stereoisomerism is a fundamental aspect of molecular biology, as it directly influences the molecule's interaction with biological systems. The (2S) configuration ensures that this compound can effectively participate in enzymatic reactions and binding processes, making it invaluable in both research and industrial settings. Recent studies have also emphasized the importance of stereocontrol in drug design, with this compound serving as a model for achieving high enantioselectivity in synthetic processes.

In terms of structural analysis, this compound consists of a fluorenylmethoxycarbonyl group attached to a pentanamido chain, which is further connected to a 2,2-dimethylbutanoic acid moiety. The fluorenylmethoxycarbonyl group is characterized by its stability under basic conditions and its ease of removal under acidic conditions, making it ideal for stepwise deprotection strategies in peptide synthesis. The pentanamido chain introduces flexibility into the molecule, while the 2,2-dimethylbutanoic acid group contributes to hydrophobicity and potential bioavailability.

Recent research has also focused on the optimization of synthetic routes for this compound. A 2023 paper in *Journal of Organic Chemistry* reported a novel method for synthesizing 4-(2S)-Fmoc-pentanamido derivatives using microwave-assisted techniques. This approach not only enhances reaction efficiency but also reduces production costs, making large-scale synthesis more feasible. Such advancements are crucial for meeting the growing demand for high-quality reagents in pharmaceutical research.

Beyond its role in peptide synthesis, this compound has shown promise in other areas of chemical biology. For example, it has been employed as a building block in the construction of bioactive molecules with potential anti-inflammatory and anticancer properties. A study published in *Angewandte Chemie* highlighted its use in synthesizing analogs that exhibit selective inhibition against certain proteases implicated in neurodegenerative diseases. These findings underscore the versatility of this compound across diverse biological systems.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound's structure and purity. High-resolution mass spectrometry (HRMS) has provided precise molecular weight determinations, while NMR studies have revealed detailed insights into its stereochemical arrangement. These analytical tools are essential for ensuring the quality and consistency of this compound during both research and manufacturing processes.

In conclusion, 4-(2S)-Fmoc-pentanamido-2,2-dimethylbutanoic acid stands as a pivotal molecule in contemporary chemical biology and pharmacology. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a key player in advancing peptide-based therapies and drug discovery efforts. As research continues to uncover new applications and optimize existing ones, this compound will undoubtedly remain at the forefront of scientific innovation.

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